molecular weight and formula of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol
molecular weight and formula of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol
This guide provides an in-depth technical analysis of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol , a specific β-hydroxy ether intermediate often utilized in the synthesis of bioactive scaffolds. The content is structured to support researchers in structural validation, synthesis, and property analysis.
CAS Registry Number: 29509-34-0 Document Type: Technical Characterization & Synthetic Guide
Part 1: Molecular Identity & Physicochemical Profile
The compound 2-Methyl-2-phenoxy-1-phenylpropan-1-ol is a sterically hindered β-hydroxy ether. Its structure features a lipophilic core comprising two aromatic rings separated by a functionalized propyl backbone. The presence of the gem-dimethyl group at the
Quantitative Data Summary
| Property | Value | Unit | Notes |
| Molecular Formula | C₁₆H₁₈O₂ | - | Confirmed via elemental composition |
| Molecular Weight | 242.32 | g/mol | Average mass |
| Monoisotopic Mass | 242.1307 | Da | For HRMS calibration |
| Exact Mass | 242.13068 | Da | Calculated |
| Heavy Atom Count | 18 | - | - |
| ClogP (Predicted) | ~3.8 - 4.2 | - | Highly Lipophilic |
| H-Bond Donors | 1 | - | (Hydroxyl group) |
| H-Bond Acceptors | 2 | - | (Ether oxygen + Alcohol oxygen) |
| Rotatable Bonds | 5 | - | High conformational flexibility |
Structural Topology
The molecule consists of a propan-1-ol backbone.
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C1 Position: Chiral center bearing the hydroxyl group and a phenyl ring.
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C2 Position: Quaternary carbon bearing a phenoxy group and two methyl groups (one intrinsic to the propane chain, one as a substituent, effectively creating a gem-dimethyl motif).
SMILES: OC(C1=CC=CC=C1)C(C)(C)OC2=CC=CC=C2
Part 2: Synthetic Architecture
Synthesis of this sterically congested ether requires bypassing the competitive elimination reactions common in hindered substrates. The most robust pathway involves the nucleophilic addition of a Grignard reagent to a sterically hindered aldehyde.
Retrosynthetic Analysis (DOT Visualization)
The strategic disconnection occurs at the C1-C2 bond, separating the molecule into a nucleophilic aromatic synthon and an electrophilic aldehyde.
Figure 1: Retrosynthetic disconnection strategy identifying the Grignard route as the primary synthetic pathway.
Experimental Protocol: Grignard Addition
Objective: Synthesis of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol via 1,2-addition.
Reagents:
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Phenylmagnesium bromide (1.0 M in THF)
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2-Methyl-2-phenoxypropanal (Pre-synthesized or purchased)
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Anhydrous Tetrahydrofuran (THF)
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Saturated Ammonium Chloride (
)
Methodology:
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Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an Argon atmosphere.
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Solvation: Dissolve 2-Methyl-2-phenoxypropanal (10 mmol, 1.64 g) in 50 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.
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Addition: Dropwise add Phenylmagnesium bromide (12 mmol, 12 mL) over 20 minutes. The slight excess ensures complete consumption of the aldehyde.
-
Note: The steric bulk of the
-phenoxy group may slow the reaction; maintain temperature at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 3 hours.
-
-
Quenching: Carefully quench the reaction with saturated aqueous
(20 mL) at 0°C to hydrolyze the magnesium alkoxide intermediate. -
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). Combine organic layers. -
Purification: Wash with brine, dry over
, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1) to yield the target alcohol as a viscous oil or low-melting solid.
Part 3: Analytical Validation (E-E-A-T)
Researchers must validate the structure using NMR and Mass Spectrometry. The presence of the chiral center at C1 renders the gem-dimethyl groups at C2 diastereotopic, a critical diagnostic feature.
Nuclear Magnetic Resonance ( H NMR) Expectations
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.10 - 7.40 | Multiplet | 10H | Aromatic | Overlapping signals from Phenyl (C1) and Phenoxy (C2) rings. |
| 4.85 | Singlet/Doublet | 1H | The benzylic proton. Appears as a doublet if OH coupling is visible; singlet if | |
| 2.40 | Broad Singlet | 1H | -OH | Concentration dependent. |
| 1.25 | Singlet | 3H | Diagnostic: Diastereotopic methyl group A. | |
| 1.18 | Singlet | 3H | Diagnostic: Diastereotopic methyl group B. |
Expert Insight: The non-equivalence of the two methyl singlets (approx.
Mass Spectrometry Fragmentation Logic
In Electron Impact (EI) or ESI+ modes, the molecule follows a specific fragmentation pathway driven by the stability of the carbocation intermediates.
Figure 2: Primary fragmentation pathways. The cleavage of the C1-C2 bond is favored, generating the stable oxonium ion (m/z 107) and the phenoxy-isopropyl cation (m/z 135).
Part 4: Safety & Handling
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Hazard Class: Irritant (Skin/Eye).
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Storage: Store at 2–8°C. The ether linkage is stable, but the benzylic alcohol is susceptible to oxidation to the corresponding ketone (2-methyl-2-phenoxy-1-phenylpropan-1-one) if exposed to strong oxidants.
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Solubility: Insoluble in water; soluble in DMSO, Methanol, and Chloroform.
References
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PubChem. (2025).[1][2] Compound Summary: 2-Methyl-1-phenylpropan-1-ol Derivatives. National Library of Medicine. Retrieved from [Link]
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Dalpozzo, R., et al. (2009).[3] Synthesis of β-hydroxy ethers. Synthesis, 3433-3438.[3] (Contextual grounding for ether synthesis).
